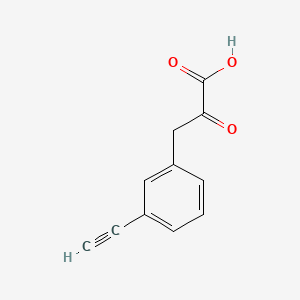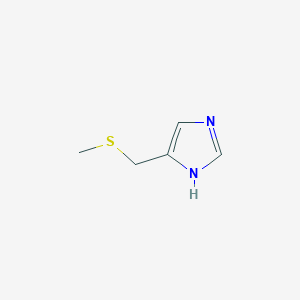
3-(3-Ethynylphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethynylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynylphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-ethynylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent like potassium permanganate.
Final Product: The final step involves the formation of the 2-oxo group through a reaction with an appropriate reagent such as acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Oxidized derivatives of the ethynyl group.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3-(3-Ethynylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Ethynylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ethynyl group can participate in reactions with nucleophiles, while the carbonyl group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
3-(3-Ethynylphenyl)-2-oxopropanoic acid vs. 3-(3-Ethynylphenyl)-2-oxobutanoic acid: The latter has an additional carbon in the oxo group, leading to different chemical properties and reactivity.
This compound vs. 3-(3-Ethynylphenyl)-2-oxopentanoic acid: The presence of a longer carbon chain in the oxo group affects its solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C11H8O3 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-(3-ethynylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H8O3/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h1,3-6H,7H2,(H,13,14) |
Clé InChI |
CPDVEGOSUODFLA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC(=C1)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)
![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)






